

Spectroscopic data (NMR, IR, Mass) of 2-(Naphthalen-1-yl)pyridin-4-ol

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Compound of Interest

Compound Name: 2-(Naphthalen-1-yl)pyridin-4-ol

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Spectroscopic and Synthetic Guide to 2-(Naphthalen-1-yl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data for **2-(Naphthalen-1-yl)pyridin-4-ol** is not readily available in public databases. The following guide provides predicted spectroscopic data based on the analysis of similar chemical structures and a prospective synthetic protocol. This document is intended to serve as a foundational resource for the synthesis and characterization of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(Naphthalen-1-yl)pyridin-4-ol**. These predictions are based on established principles of NMR, IR, and Mass Spectrometry and analysis of related compounds.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~11.0 - 12.0	br s	1H	Pyridinol -OH
~8.20	d	1H	Pyridine H6
~8.00	d	1H	Naphthalene H8'
~7.95	d	1H	Naphthalene H5'
~7.85	d	1H	Naphthalene H2'
~7.50 - 7.60	m	3H	Naphthalene H4', H6', H7'
~7.40	d	1H	Naphthalene H3'
~7.10	dd	1H	Pyridine H5
~6.90	d	1H	Pyridine H3

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~175.0	C4 (Pyridinol C-OH)
~158.0	C2 (Pyridine)
~145.0	C6 (Pyridine)
~136.0	C1' (Naphthalene)
~133.5	C4a' (Naphthalene)
~131.0	C8a' (Naphthalene)
~128.5	C8' (Naphthalene)
~128.0	C5' (Naphthalene)
~127.0	C4' (Naphthalene)
~126.5	C6' (Naphthalene)
~126.0	C7' (Naphthalene)
~125.5	C2' (Naphthalene)
~125.0	C3' (Naphthalene)
~110.0	C5 (Pyridine)
~108.0	C3 (Pyridine)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (H-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
1640 - 1620	Strong	C=O stretch (Pyridinone tautomer)
1600 - 1450	Medium-Strong	Aromatic C=C stretch
1300 - 1200	Strong	C-O stretch
850 - 750	Strong	Aromatic C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

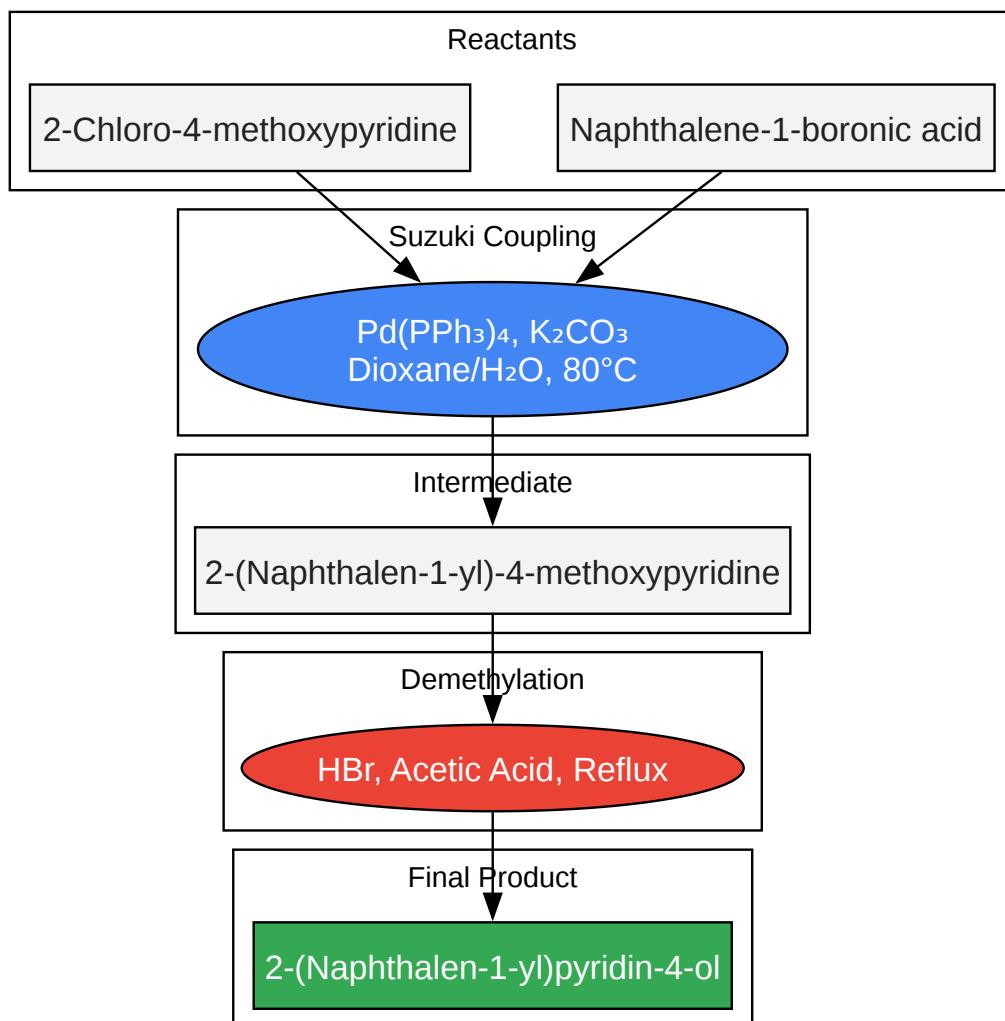
Parameter	Value
Molecular Formula	C ₁₅ H ₁₁ NO
Molecular Weight	221.26 g/mol
Exact Mass [M+H] ⁺	222.0919

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for **2-(Naphthalen-1-yl)pyridin-4-ol** is via a Suzuki cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aromatic rings.

Synthetic Scheme

Proposed Synthesis of 2-(Naphthalen-1-yl)pyridin-4-ol

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Caption: Synthetic pathway for **2-(Naphthalen-1-yl)pyridin-4-ol**.

Experimental Protocol: Synthesis

- Suzuki Coupling:

- To a solution of 2-chloro-4-methoxypyridine (1.0 eq) and naphthalene-1-boronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).
- Degas the mixture with argon for 20 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture at 80°C for 12 hours under an argon atmosphere.
- After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-(naphthalen-1-yl)-4-methoxypyridine.

• Demethylation:

- Dissolve the intermediate, 2-(naphthalen-1-yl)-4-methoxypyridine, in a mixture of 48% hydrobromic acid and glacial acetic acid.
- Reflux the mixture for 6 hours.
- Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Recrystallize the crude product from ethanol to obtain pure **2-(naphthalen-1-yl)pyridin-4-ol**.

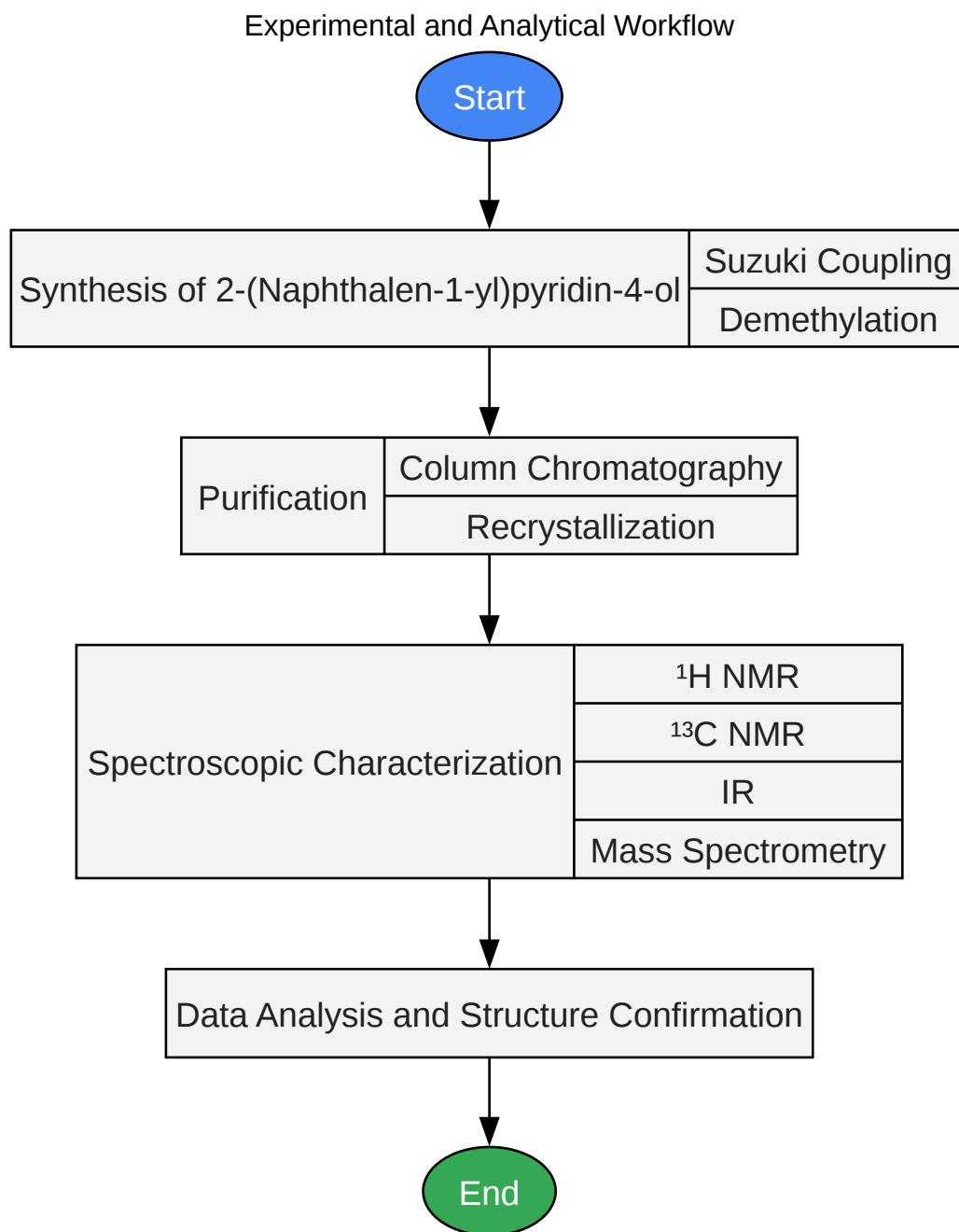
Experimental Protocol: Spectroscopic Characterization

- NMR Spectroscopy:

- Prepare a ~5-10 mg sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.
- Use the residual solvent peak as an internal standard.
- IR Spectroscopy:
 - Obtain the infrared spectrum using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
 - Record the spectrum from 4000 to 400 cm⁻¹.
- Mass Spectrometry:
 - Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source in positive ion mode.
 - Dissolve a small amount of the sample in methanol for analysis.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to final characterization of the target compound.

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Caption: Workflow for synthesis and characterization.

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